Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a disiloxane backbone with two 4-chlorobutyl groups and four methyl groups attached to the silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- typically involves the reaction of 1,3-dichlorotetramethyldisiloxane with 4-chlorobutylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the disiloxane backbone. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- on a large scale.
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobutyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form disiloxane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of disiloxane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield disiloxane derivatives with amine functional groups, while oxidation reactions can produce disiloxane derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the development of novel biomaterials and as a tool for studying biological processes involving silicon-containing compounds.
Industry: The compound is used in the production of specialty silicones and as a component in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other molecules, which can influence its reactivity and biological activity. The presence of the 4-chlorobutyl groups allows for specific interactions with biological membranes and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- can be compared with other similar compounds such as:
1,3-Bis(4-chlorobutyl)benzene: This compound has a similar structure but lacks the disiloxane backbone, which affects its chemical properties and applications.
1,3-Dichlorotetramethyldisiloxane: This compound is a precursor for the synthesis of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- and has different reactivity due to the presence of two chlorine atoms on the silicon atoms.
1,3-Bis(4-chlorobutyl)tetramethyldisiloxane: This compound has a similar structure but with different substituents on the silicon atoms, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
72066-91-2 |
---|---|
Molecular Formula |
C12H28Cl2OSi2 |
Molecular Weight |
315.42 g/mol |
IUPAC Name |
4-chlorobutyl-[4-chlorobutyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-12H2,1-4H3 |
InChI Key |
VNSGKFYNTMOABN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCCl)O[Si](C)(C)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.